molecular formula C13H18BF3N2O2 B1408916 (3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid CAS No. 1704068-77-8

(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1408916
CAS No.: 1704068-77-8
M. Wt: 302.1 g/mol
InChI Key: KLTZCTRDFVAVEN-UHFFFAOYSA-N
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Description

“(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H21BN2O2 and a molecular weight of 248.13 . It is a boronic acid derivative, which are often used as powerful reagents in organic synthesis .


Synthesis Analysis

The synthesis of boronic acid derivatives like “this compound” often involves catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a boronic acid group attached to a phenyl ring, which is further substituted with an ethylpiperazinyl group and a trifluoromethyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C13H21BN2O2), molecular weight (248.13), and its classification as a boronic acid derivative . Additional properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Catalysis in Synthesis of Biologically Active Compounds : Boron nitride nanomaterial-based solid acid catalysts, which include derivatives of ethylpiperazinyl-quinolinyl, are used for synthesizing biologically active compounds. This method offers advantages like good yield, simplicity, safety, and short reaction time, and the catalyst can be recycled with minimal loss of activity over multiple cycles (Murugesan et al., 2017).

  • Synthesis of Novel Compounds : Boron-trifluoride-catalyzed reactions of 3-Amino-2H-azirines with amino-acid esters and amines are used to synthesize new compounds, demonstrating the versatility of boronic acid derivatives in chemical synthesis (Hugener & Heimgartner, 1995).

  • Catalyst in Dehydrative Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, indicating its potential in peptide synthesis and other organic transformations (Wang, Lu, & Ishihara, 2018).

  • Fluorescence Sensing in Biological Systems : Boronic acid derivatives are used as fluorescence probes for detecting ions like Fe3+ and F- in living cells, demonstrating their utility in biological sensing and imaging applications (Selvaraj et al., 2019).

  • Protective Groups in Organic Synthesis : Boronic esters, such as 2,6-bis(trifluoromethyl)phenyl boronic acid, are used as protective groups for diols in organic synthesis. These esters are stable, can be deprotected under mild conditions, and are applicable in the synthesis of complex organic molecules (Shimada et al., 2018).

  • Applications in Nanotechnology : Phenyl boronic acids are used to modify nanoparticles for various applications, including biological and biomedical uses. For example, they can be used to fabricate "borono-lectins" which have shown potential as antiviral inhibitors (Khanal et al., 2013).

  • Drug Design and Molecular Docking Studies : Ethylpiperazinyl-quinolinyl based compounds, synthesized using boronic acid derivatives, are used in molecular docking studies, indicating their potential in drug design and discovery (Murugesan, Gengan, & Lin, 2017).

Mechanism of Action

The mechanism of action, targets, and effects of a specific boronic acid compound would depend on its structure and the functional groups present. For example, some boronic acid compounds are used as inhibitors for enzymes like serine proteases, where they can bind to the active site of the enzyme and prevent it from functioning .

The pharmacokinetics of boronic acid compounds, including absorption, distribution, metabolism, and excretion (ADME), would also depend on the specific compound. Factors that could influence this include the compound’s size, polarity, and stability, as well as the presence of any functional groups that could be metabolized by the body .

The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, would again depend on the specific compound. Factors such as pH, temperature, and the presence of other chemicals could potentially affect the compound’s stability and activity .

Properties

IUPAC Name

[3-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BF3N2O2/c1-2-18-3-5-19(6-4-18)12-8-10(13(15,16)17)7-11(9-12)14(20)21/h7-9,20-21H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTZCTRDFVAVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N2CCN(CC2)CC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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